Triptriolide

Immunomodulation Inflammation Tripterygium wilfordii

Triptriolide (T11) is an abietane diterpenoid isolated from Tripterygium wilfordii Hook F. (TwHF), a traditional Chinese medicinal herb.

Molecular Formula C20H26O7
Molecular Weight 378.4 g/mol
CAS No. 137131-18-1
Cat. No. B12953136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptriolide
CAS137131-18-1
Molecular FormulaC20H26O7
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O
InChIInChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1
InChIKeyDYVDZVMUDBCZSA-LZVGCMTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triptriolide (CAS 137131-18-1): Baseline Overview and Product Context for Scientific Procurement


Triptriolide (T11) is an abietane diterpenoid isolated from Tripterygium wilfordii Hook F. (TwHF), a traditional Chinese medicinal herb [1]. It is a minor constituent compared to more abundant and widely studied compounds like triptolide (T10) and triptonide (T7) [2]. Structurally, Triptriolide is closely related to these potent analogs but exhibits a distinct functional and safety profile, primarily characterized by its selective anti-inflammatory activity without the immunosuppressive effects common to its class [3]. Its mechanism involves the modulation of TAK1-NF-κB and Nrf2 signaling pathways, leading to protective and anti-apoptotic effects in specific cell types, such as podocytes [4].

Why Triptriolide (137131-18-1) Cannot Be Substituted by Other Tripterygium Diterpenoids in Specialized Research


The diterpenoid lactone epoxides from Tripterygium wilfordii are not functionally interchangeable. A direct in vivo comparison of seven related compounds, including triptriolide (T11), triptolide (T10), and triptonide (T7), revealed critical differences in their bioactivity profiles [1]. While most analogs possess both anti-inflammatory and immunosuppressive activities, triptriolide is uniquely characterized by a selective anti-inflammatory action without the immunosuppressive component [1]. This functional divergence is further reflected in differential target binding affinities and cellular effects, where triptriolide exhibits the weakest binding to the estrogen receptor alpha (ERα) among its class [2] and a distinct ability to protect against triptolide-induced nephrotoxicity [3]. Therefore, using a generic 'Tripterygium extract' or substituting one compound for another will lead to confounding biological outcomes, particularly in studies focused on immunomodulation, nephroprotection, or selective pathway targeting.

Quantitative Differentiation of Triptriolide (CAS 137131-18-1) Against Closest Analogs for Informed Procurement


Selective Anti-inflammatory Activity: A Distinct Functional Profile Compared to Triptolide and Other Analogs

In a direct head-to-head in vivo comparison of seven diterpene lactone epoxide compounds from Tripterygium wilfordii, triptriolide (T11) was the only compound that demonstrated anti-inflammatory activity without any measurable immunosuppressive activity. This is in stark contrast to triptolide (T10) and other analogs, which possessed both properties [1].

Immunomodulation Inflammation Tripterygium wilfordii

Higher Anti-inflammatory Therapeutic Index (TI) In Vivo Compared to Triptolide and Triptonide

In the same head-to-head in vivo study, triptriolide (T11) exhibited the highest therapeutic index (TI) for anti-inflammatory action among the seven compounds tested. Its TI was calculated to be greater than 19, surpassing that of the widely used triptolide (T10) and triptonide (T7) [1].

Safety Pharmacology Therapeutic Index Inflammation

Distinct Enzyme Inhibition Profile: Lower Ki Against Human DCTPP1 Compared to Triptolide

Triptriolide displays a significantly lower inhibition constant (Ki) against human DCTPP1 (dCTP pyrophosphatase 1) compared to triptolide, indicating a stronger binding affinity and more potent inhibition of this enzyme in biochemical assays [1].

Enzymology Nucleotide Metabolism Cancer Biology

Nephroprotective Activity: Direct Antagonism of Triptolide-Induced Apoptosis

In a direct comparative study, pretreatment with triptriolide (T11) was shown to effectively reverse triptolide (T9)-induced nephrocyte damage in both HK2 cells and BALB/c mice. This protective effect is mediated through the reduction of oxidative stress and the activation of the Nrf2 pathway [1].

Nephroprotection Oxidative Stress Toxicology

Triptriolide (CAS 137131-18-1): Recommended Research and Industrial Application Scenarios


Selective Anti-inflammatory Probe Without Immunosuppression

Triptriolide is the ideal choice for studies requiring anti-inflammatory intervention without the confounding factor of immunosuppression. Its unique profile, validated in vivo against a panel of related diterpenes, allows researchers to dissect inflammation-specific pathways (e.g., TAK1-NF-κB) without simultaneously inhibiting T-cell or antibody responses [1]. This makes it a valuable tool for basic inflammation research and drug discovery programs targeting chronic inflammatory diseases where immunosuppression is an undesirable side effect.

Investigative Tool for Nephroprotection and Mitigation of Triptolide Toxicity

Given its proven ability to antagonize triptolide-induced oxidative stress and apoptosis in kidney cells in vitro and in vivo, triptriolide serves as a specialized research reagent for nephroprotection studies [1]. Researchers investigating the mechanisms of triptolide's severe nephrotoxicity can use triptriolide to probe the Nrf2 pathway and explore potential co-therapeutic strategies to widen the therapeutic index of triptolide-based treatments. This scenario is directly supported by the compound's demonstrated ability to reverse key markers of nephrocyte damage.

Component of Novel Formulations Aiming to Reduce Triptolide Toxicity

A granted patent (US 10,925,913 B2) describes the inclusion of triptriolide in a novel 'low toxic tripterygium neoglycosides' formulation [1]. The patent claims that adding triptriolide to chemically processed tripterygium glycosides results in a product with lower toxicity and persistent therapeutic effect against conditions like nephrotic syndrome. This provides a clear industrial and pharmaceutical development precedent for procuring triptriolide as a formulation component designed to improve the safety profile of Tripterygium-derived therapeutics.

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